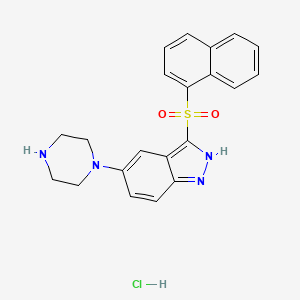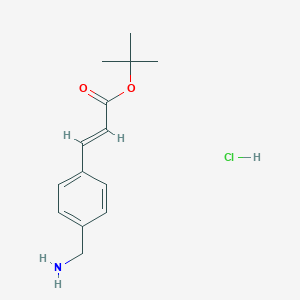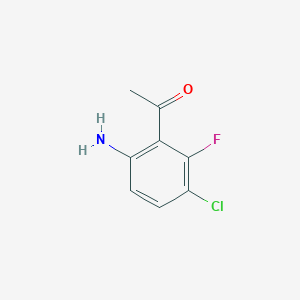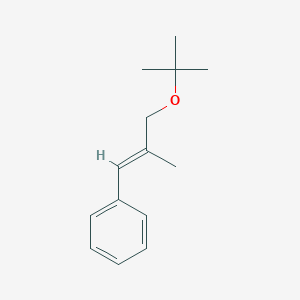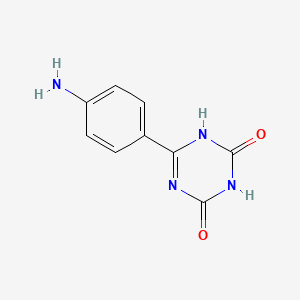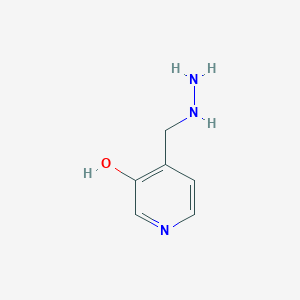
4-(Hydrazinylmethyl)pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydrazinylmethyl)pyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a hydrazinylmethyl group at the 4-position and a hydroxyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)pyridin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with pyridin-3-ol, which is commercially available or can be synthesized from pyridine derivatives.
Hydrazinylmethylation: The introduction of the hydrazinylmethyl group can be achieved through a nucleophilic substitution reaction. This involves reacting pyridin-3-ol with formaldehyde and hydrazine under acidic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydrazinylmethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazinyl group can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a pyridin-3-one derivative, while reduction of the hydrazinyl group would yield a methylamine derivative.
Aplicaciones Científicas De Investigación
4-(Hydrazinylmethyl)pyridin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study enzyme interactions and inhibition due to its ability to form stable complexes with metal ions.
Materials Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its chelating properties.
Mecanismo De Acción
The mechanism of action of 4-(Hydrazinylmethyl)pyridin-3-ol involves its interaction with molecular targets such as enzymes and metal ions. The hydrazinyl group can form stable complexes with metal ions, which can inhibit enzyme activity or alter the function of metalloproteins. Additionally, the hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.
Comparación Con Compuestos Similares
Similar Compounds
Pyridin-2-ol: Similar to 4-(Hydrazinylmethyl)pyridin-3-ol but with the hydroxyl group at the 2-position.
Pyridin-4-ol: Similar but with the hydroxyl group at the 4-position.
Hydrazinylmethylpyridine: Lacks the hydroxyl group but has the hydrazinylmethyl group.
Uniqueness
This compound is unique due to the presence of both the hydrazinylmethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
4-(hydrazinylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H9N3O/c7-9-3-5-1-2-8-4-6(5)10/h1-2,4,9-10H,3,7H2 |
Clave InChI |
XINOXIOPZOZTLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1CNN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3'-Methyl-[2,2'-bithiophen]-3-yl)methanamine](/img/structure/B13128739.png)
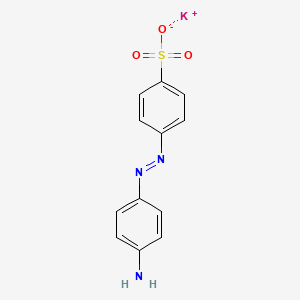
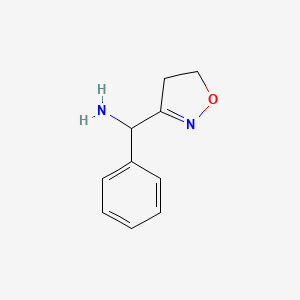
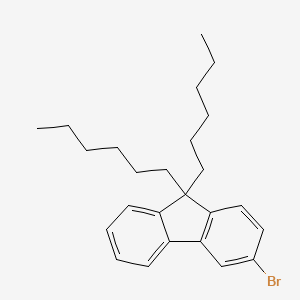
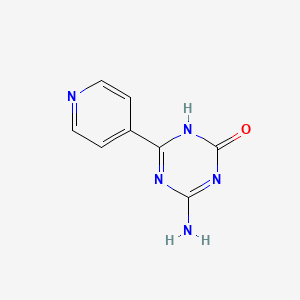

![4-chloro-7-fluoro-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13128771.png)
